molecular formula C10H12FNO2 B14858087 Ethyl 3-fluoro-2-methylpyridine-5-acetate

Ethyl 3-fluoro-2-methylpyridine-5-acetate

Cat. No.: B14858087
M. Wt: 197.21 g/mol
InChI Key: VPIRLSDFRAWKDG-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-2-methylpyridine-5-acetate is a pyridine-based ester derivative characterized by a fluorine atom at the 3-position, a methyl group at the 2-position, and an acetate ester moiety at the 5-position of the pyridine ring. Pyridine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and electronic tunability .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

ethyl 2-(5-fluoro-6-methylpyridin-3-yl)acetate

InChI

InChI=1S/C10H12FNO2/c1-3-14-10(13)5-8-4-9(11)7(2)12-6-8/h4,6H,3,5H2,1-2H3

InChI Key

VPIRLSDFRAWKDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(N=C1)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-fluoro-2-methylpyridine-5-acetate typically involves the introduction of the fluorine atom, methyl group, and ethyl acetate group onto the pyridine ring. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable fluorine source, such as potassium fluoride, is used to introduce the fluorine atom. The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride. The ethyl acetate group can be introduced through esterification using ethanol and acetic anhydride in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-2-methylpyridine-5-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Amino or thio-substituted pyridine derivatives.

Scientific Research Applications

Ethyl 3-fluoro-2-methylpyridine-5-acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.

    Biology: The compound is used in the development of fluorinated analogs of biologically active molecules for studying enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to enhance the biological activity of active ingredients.

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-2-methylpyridine-5-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Key Compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Pyridine Ring Positions) CAS Number
Ethyl 3-fluoro-2-methylpyridine-5-acetate* C₁₁H₁₂FNO₂ 209.22 3-F, 2-CH₃, 5-OAc Not provided
Ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate C₉H₉BrFNO₂ 262.08 3-Br, 5-F, 2-CH₂COOEt 1804408-40-9
Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate C₁₀H₉ClF₃NO₂ 283.64 3-Cl, 5-CF₃, 2-CH₂COOEt 1053656-47-5
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate C₉H₅ClF₃NO₂ 257.59 3-Cl, 5-CF₃, 2-COOCH₃ Not provided

Notes:

  • Fluorine vs.
  • Methyl vs. Trifluoromethyl : The 2-methyl group in the target compound offers steric stabilization but lacks the strong electron-withdrawing properties of trifluoromethyl (CF₃) groups seen in analogs like Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate. CF₃ groups significantly lower pKa values and enhance metabolic stability in medicinal chemistry applications .
  • Ester Group Variations : Ethyl esters (e.g., this compound) generally exhibit slower hydrolysis rates compared to methyl esters (e.g., Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate), impacting bioavailability and synthetic utility .

Hydrogen Bonding and Crystallographic Behavior

Pyridine derivatives with hydrogen-bonding substituents (e.g., amino or carboxylate groups) often form stable crystalline structures, as seen in 2-Amino-5-methylpyridinium trifluoroacetate () and 3-(2H-Tetrazol-5-yl)pyridinium trifluoroacetate (). While this compound lacks proton-donor groups, its fluorine atom may participate in weak C–F···H interactions, influencing solubility and solid-state packing .

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